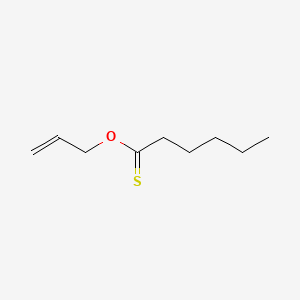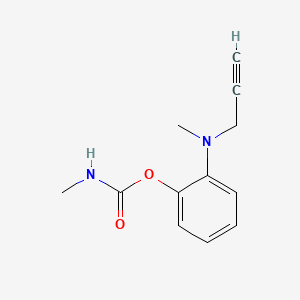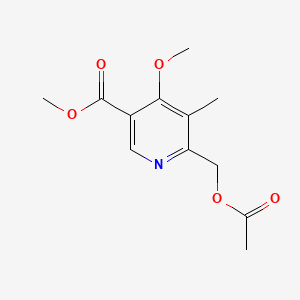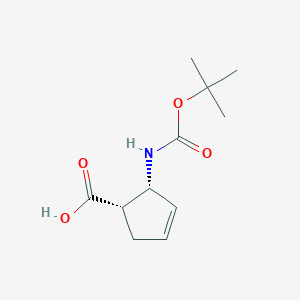
(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild acidic conditions .
Vorbereitungsmethoden
The synthesis of (+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for Boc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid primarily involves the protection of the amino group with a Boc group. This protection prevents the amino group from participating in unwanted side reactions during multi-step synthesis processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
N-Boc-glycine: A Boc-protected derivative of glycine used in peptide synthesis.
N-Boc-alanine: A Boc-protected derivative of alanine used in the synthesis of peptides and other organic molecules.
N-Boc-phenylalanine: A Boc-protected derivative of phenylalanine used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structure, which includes a cyclopentene ring. This structure provides unique reactivity and stability compared to other Boc-protected amino acids .
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
OLAXDULTGCDONC-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








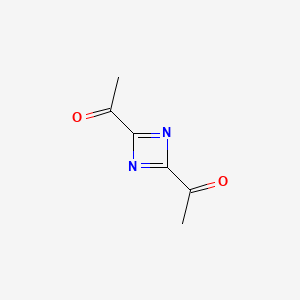
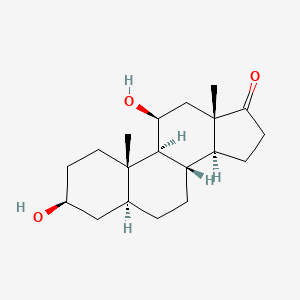
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
